alpha-D-Mannose

Description

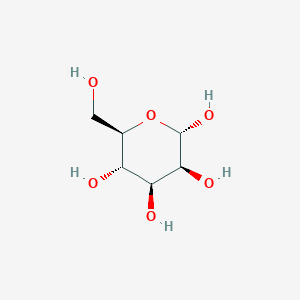

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-PQMKYFCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015858 | |

| Record name | alpha-D-Mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Information not available., Solid | |

| Record name | alpha-D-Mannopyranose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11733 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

713.0 mg/mL at 17 °C | |

| Record name | D-Mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7296-15-3, 101357-07-7, 3458-28-4 | |

| Record name | α-D-Mannopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7296-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-D-Mannose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-D-Mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium sulfide (CaS), solid soln. with strontium sulfide, bismuth and europium-doped | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-D-MANNOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3F28J9G0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

132 °C | |

| Record name | D-Mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Interconversion of Alpha D Mannose

Endogenous Metabolic Pathways

D-Mannose enters mammalian cells often via the same transporters as glucose, such as facilitated diffusion hexose (B10828440) transporters (SLC2A group, or GLUT) researchgate.netnih.gov. Once inside the cell, D-mannose is primarily phosphorylated by hexokinase (HK) to form mannose-6-phosphate (B13060355) (Man-6-P) wikipedia.orgresearchgate.netnih.gov. This phosphorylation is a crucial initial step, committing mannose to intracellular metabolism researchgate.net.

The metabolism of mannose is intricately linked with glucose metabolism through shared intermediates and enzymes. Mannose-6-phosphate stands at a metabolic branch point; it can either be channeled towards glycoprotein (B1211001) synthesis or catabolized by phosphomannose isomerase (PMI) to fructose-6-phosphate (B1210287) (Fru-6-P) researchgate.netnih.gov. Fructose-6-phosphate is a key intermediate in glycolysis, thus connecting mannose metabolism directly to the glycolytic pathway researchgate.netwikipedia.orgontosight.ai. The reversible conversion between Man-6-P and Fru-6-P catalyzed by PMI establishes a significant link between mannose and glucose metabolic pathways researchgate.net. In some contexts, mannose can even serve as an energy source for glycolysis, particularly in cells with high PMI expression researchgate.netnih.gov.

Phosphomannose isomerase (PMI), also known as mannose-6-phosphate isomerase (MPI), is a pivotal enzyme in mannose metabolism (EC 5.3.1.8) wikipedia.orgontosight.ai. It catalyzes the reversible isomerization of Man-6-P and Fru-6-P wikipedia.orgontosight.ai. This reaction is essential for enabling cells to convert Man-6-P into Fru-6-P, which can then enter glycolysis or be utilized in the synthesis of glycans wikipedia.orgontosight.ai. PMI is a metalloenzyme that typically requires metal ions like zinc for its catalytic activity wikipedia.orgontosight.aiebi.ac.uk. The enzyme shows a high degree of selectivity for the beta anomer of Man-6-P wikipedia.org. The activity of PMI is crucial for several metabolic pathways, including glycolysis, gluconeogenesis, and glycoprotein synthesis ontosight.ai. Deficiencies in PMI activity are associated with carbohydrate-deficient glycoprotein syndrome type Ib (CDG-Ib), highlighting its importance in proper glycoprotein synthesis nih.govontosight.aifrontiersin.org. The ratio of PMI to phosphomannomutase (PMM2) within a cell influences the fate of Man-6-P, directing it towards either catabolism via PMI or glycosylation via PMM2 nih.gov.

Enzymatic Links with Glucose Metabolism

Key Phosphorylated Intermediates

The biosynthesis of activated mannose donors involves the formation of specific phosphorylated intermediates.

D-Mannose 6-phosphate (Man6P) is a central intermediate in mannose metabolism researchgate.netmdpi.comhmdb.ca. It is primarily formed through the phosphorylation of D-mannose by hexokinase upon entry into the cell wikipedia.orgresearchgate.netnih.govhmdb.ca. Man6P can also be generated from the isomerization of fructose (B13574) 6-phosphate catalyzed by phosphomannose isomerase wikipedia.orgontosight.aihmdb.caresearchgate.net. Man6P is a hexose phosphate (B84403) and a carbohydrate derivative containing a hexose substituted by a phosphate group hmdb.ca. It exists in all eukaryotes hmdb.ca. Man6P serves as a substrate for further metabolic conversions, including its isomerization to Fru-6-P by PMI or its conversion to mannose-1-phosphate by phosphomannomutase researchgate.netnih.govhmdb.ca.

Alpha-D-Mannose 1-phosphate (α-Man1P) is another crucial phosphorylated intermediate in the pathway leading to the synthesis of activated mannose ontosight.ai. It is primarily synthesized from mannose-6-phosphate through the action of phosphomannomutase (PMM), specifically PMM2 in mammals nih.govpathbank.org. This enzyme catalyzes the reversible conversion of Man-6-P to Man-1-P nih.govpathbank.org. This compound 1-phosphate is a phosphate ester of mannose with an alpha-configuration at the anomeric position ontosight.ainih.gov. It plays a critical role as a precursor to GDP-mannose, the activated form of mannose used in glycosylation reactions nih.govontosight.aipathbank.org.

Formation of D-Mannose 6-Phosphate (Man6P)

Nucleotide Sugar Activation

To be utilized in glycosylation and other biosynthetic pathways, monosaccharides like mannose must be activated by the addition of a nucleotide jst.go.jpwikipedia.org. This process results in the formation of nucleotide sugars, which serve as glycosyl donors jst.go.jpwikipedia.org. For mannose, the primary activated form is guanosine (B1672433) diphosphate (B83284) mannose (GDP-mannose) researchgate.netnih.govpathbank.orgnih.govuzh.ch.

The biosynthesis of GDP-mannose involves the reaction of mannose-1-phosphate with guanosine triphosphate (GTP) pathbank.orguniprot.org. This reaction is catalyzed by the enzyme GDP-mannose pyrophosphorylase, also known as mannose-1-phosphate guanylyltransferase (GMPP) pathbank.orguniprot.org. The reaction yields GDP-mannose and pyrophosphate uniprot.org.

The formation of GDP-mannose from Man-1-P and GTP is a key step in the pathway that provides activated mannose for the synthesis of various glycoconjugates, including N-linked and O-linked glycans, and GPI anchors nih.govpathbank.orguniprot.org. This activated form is essential for the subsequent transfer of mannose residues to acceptor molecules by glycosyltransferases jst.go.jpwikipedia.org.

Here is a summary of the key enzymes and intermediates discussed:

Guanosine Diphosphate Mannose (GDP-Mannose) Synthesis and Function

Guanosine diphosphate mannose (GDP-mannose) is a crucial nucleotide sugar that plays a central role in the biosynthesis of various glycoconjugates, including glycoproteins, glycolipids, and polysaccharides. ontosight.aiontosight.ai Its synthesis is a key metabolic pathway essential for cellular development, growth, and maintenance across diverse organisms, including humans. ontosight.ai The formation of GDP-mannose involves a multi-step enzymatic process, primarily starting from glucose-6-phosphate or mannose. ontosight.aiflybase.org

The primary pathway for GDP-mannose synthesis involves the conversion of mannose-1-phosphate and guanosine triphosphate (GTP) through the action of the enzyme mannose-1-phosphate guanylyltransferase, also known as GDP-mannose pyrophosphorylase (GMPP). ontosight.aimicrobiologyresearch.orgwikipedia.orgoup.com This enzyme catalyzes the reaction where mannose-1-phosphate reacts with GTP to yield GDP-mannose and pyrophosphate. ontosight.aiwikipedia.org

The precursor, mannose-1-phosphate, is typically derived from mannose-6-phosphate by the enzyme phosphomannomutase (PMM). microbiologyresearch.orguniprot.orgtaylorandfrancis.comuniprot.orgresearchgate.net Mannose-6-phosphate can be formed from fructose-6-phosphate by phosphomannoisomerase (PMI) or directly from imported mannose phosphorylated by hexokinase. wikipedia.orgresearchgate.net

The synthesis pathway can be summarized in a simplified form: Glucose-6-phosphate → Glucose-1-phosphate → UDP-glucose → UDP-mannose → GDP-mannose ontosight.ai (Note: This shows a pathway starting from glucose, involving epimerization). Alternatively, starting from mannose: Mannose → Mannose-6-phosphate → Mannose-1-phosphate → GDP-mannose wikipedia.orgresearchgate.net

Key enzymes involved in GDP-mannose biosynthesis include phosphoglucomutase, UDP-glucose pyrophosphorylase, UDP-glucose 4'-epimerase, phosphomannomutase (ManB), and GDP-mannose pyrophosphorylase (ManC). ontosight.aimicrobiologyresearch.orgwikipedia.orgresearchgate.net

Once synthesized in the cytosol, GDP-mannose is transported into the Golgi apparatus lumen by specific GDP-mannose transporters (GMTs). ontosight.ainih.govtandfonline.comscialert.net This transport is crucial because the mannosylation reactions that utilize GDP-mannose as a donor primarily occur within the Golgi. ontosight.ainih.govscialert.net The transport across the Golgi membrane is often facilitated by an antiport mechanism, where GDP-mannose enters the Golgi lumen while guanosine monophosphate (GMP) is transported out. ontosight.ai

The function of GDP-mannose is primarily as the key donor of mannose residues in various glycosylation pathways. ontosight.ai It is essential for the synthesis of N-glycans, O-glycans, and glycolipids, which are vital components of cellular membranes and the extracellular matrix. ontosight.ai These glycoconjugates are involved in numerous cellular processes, including cell signaling and recognition, cell adhesion and migration, protein stability and folding, and immune responses. ontosight.ai

In plants, GDP-mannose also plays a role in the biosynthesis of ascorbic acid (vitamin C) and contributes to the synthesis of structural carbohydrates in cell walls, such as glucomannans and galactomannans. pnas.orgpnas.org It is also a substrate for the synthesis of GDP-L-fucose and L-galactose, other important components of plant cell walls and glycoproteins. pnas.orgpnas.org

Dysregulation of the GDP-mannose biosynthesis pathway has been linked to various diseases, including congenital disorders of glycosylation (CDG) and certain types of cancer. ontosight.aiontosight.ai Deficiencies in enzymes like phosphomannomutase can lead to reduced GDP-mannose levels, impacting downstream glycosylation processes. taylorandfrancis.comoup.com

Here is a summary of the key components and their roles in GDP-mannose synthesis and function:

| Component | Role in GDP-Mannose Metabolism |

| Mannose-1-phosphate | Precursor molecule for GDP-mannose synthesis. ontosight.aiwikipedia.org |

| GTP | Nucleotide required for the guanylyltransferase reaction. ontosight.aiwikipedia.org |

| Mannose-1-phosphate guanylyltransferase (GDP-mannose pyrophosphorylase) | Enzyme catalyzing the formation of GDP-mannose from mannose-1-phosphate and GTP. ontosight.aiwikipedia.orgoup.com |

| Phosphomannomutase | Enzyme converting mannose-6-phosphate to mannose-1-phosphate. microbiologyresearch.orguniprot.orgtaylorandfrancis.comuniprot.orgresearchgate.net |

| GDP-mannose Transporter | Facilitates the transport of GDP-mannose from the cytosol into the Golgi lumen. ontosight.ainih.govtandfonline.comscialert.net |

| Glycosyltransferases | Enzymes that utilize GDP-mannose as a donor for transferring mannose residues to acceptor molecules. ontosight.ai |

GDP-mannose is a vital intermediate in the synthesis of a wide array of macromolecules, highlighting its significance in cellular function and biological processes. creative-enzymes.com

Alpha D Mannose in Glycosylation and Protein Dynamics

N-Linked Glycosylation Processes

N-linked glycosylation is a crucial post-translational modification in eukaryotes, initiated by the transfer of a pre-assembled oligosaccharide chain to an asparagine residue within the consensus sequence Asn-X-Ser/Thr of a nascent polypeptide in the endoplasmic reticulum (ER). α-D-Mannose is a core component of this oligosaccharide precursor and undergoes significant processing that is vital for downstream protein functions.

Assembly of High-Mannose Glycans

The biosynthesis of N-linked glycans begins with the assembly of a large oligosaccharide precursor, typically Glc₃Man₉GlcNAc₂, on a dolichol phosphate (B84403) lipid carrier embedded in the ER membrane. nih.govnih.govfishersci.commpg.deeragene.com This assembly occurs in a stepwise manner involving various glycosyltransferases. nih.govfishersci.com Once the precursor is fully assembled, it is transferred en bloc to the asparagine residue of the target protein by the oligosaccharyltransferase complex. nih.goveragene.comuni.lu

Following transfer, the oligosaccharide undergoes initial processing in the ER, starting with the rapid removal of glucose residues by glucosidases. nih.govfishersci.comeragene.comfishersci.canih.gov This is followed by the trimming of specific α1,2-linked mannose residues by ER-resident α-mannosidase I. fishersci.comuni.lumetabolomicsworkbench.org Further processing occurs in the Golgi apparatus by Golgi α-mannosidases, which remove additional mannose residues. nih.govuni.lumetabolomicsworkbench.org These trimming events lead to the formation of high-mannose glycans, characterized by a core of two N-acetylglucosamine residues and multiple unsubstituted mannose residues. uni.lumetabolomicsworkbench.org

Research findings highlight the sequential nature of mannose trimming. For instance, in Arabidopsis thaliana, ER-α-mannosidase I (MNS3) cleaves a single mannose from the B-branch of the oligomannosidic N-glycan, while Golgi-α-mannosidases (MNS1 and MNS2) remove three mannose residues from the A- and C-branches. fishersci.com This controlled trimming of mannose residues is crucial for the subsequent steps in the N-glycosylation pathway and for protein quality control.

Functional Role in Protein Folding and Quality Control

N-linked glycosylation, particularly the processing of mannose residues, plays a fundamental role in the quality control of protein folding within the ER. nih.govfishersci.canih.govwikipedia.orgdsmz.de After glucose trimming, monoglucosylated glycans are recognized by lectin chaperones, such as calnexin (B1179193) and calreticulin, which assist in protein folding. fishersci.ca This interaction is part of a cycle involving deglucosylation and reglucosylation, allowing proteins multiple attempts to achieve their native conformation. fishersci.ca

Mannose trimming serves as a timer for protein folding. nih.gov If a glycoprotein (B1211001) fails to fold correctly after several cycles with the lectin chaperones, ER mannosidase I removes a specific mannose residue, preventing further interaction with calnexin/calreticulin and marking the protein for degradation. nih.govnih.govdsmz.de This process, known as ER-associated degradation (ERAD), involves the recognition of specific mannose-trimmed glycan structures by ERAD lectins like OS-9 and XTP3-B, which facilitate the dislocation of terminally misfolded glycoproteins to the cytosol for proteasomal degradation. nih.govdsmz.de

Specific oligosaccharide structures resulting from mannose processing can act as a "glycocode," directing proteins towards either productive folding or degradation pathways. wikipedia.orgdsmz.de The interplay between glucosidases, mannosidases, and lectin chaperones ensures that only properly folded glycoproteins are allowed to exit the ER.

O-Linked Glycosylation Processes

O-linked glycosylation involves the covalent attachment of a sugar molecule to the hydroxyl group of serine or threonine residues in a protein. α-D-Mannose is a key initiating sugar in certain O-linked glycosylation pathways, particularly in yeast and mammals.

Influence on Intrinsically Disordered Proteins

Intrinsically disordered regions (IDRs) of proteins, which lack stable secondary or tertiary structures, can be targets for O-glycosylation. nih.govresearchgate.net Research indicates that O-mannosylation can significantly influence the properties of IDPs. A study on a model IDP from a fungal enzyme demonstrated that α-O-linked mannose provided substantial protection against proteolysis compared to other glycans like glucose or galactose. nih.gov

Molecular dynamics simulations revealed that the axial configuration of the C2-hydroxyl group of α-mannose adjacent to the glycan-peptide bond strongly affects the conformational features of the IDP linker. nih.gov This structural influence restricts the torsions of the IDP main chain more than other tested glycans, leading to a stiffening effect. nih.gov This stiffening is suggested to impair protease action, contributing to the observed proteolysis resistance. nih.gov These findings imply that resistance to proteolysis may be a driving force for the evolutionary selection of α-mannose in eukaryotic IDPs. nih.gov While studies in bacteria have shown O-glycosylation of IDRs with sugars other than mannose, the principle of glycosylation protecting IDRs from proteolytic cleavage is consistent. researchgate.net

Table 1: Role of Alpha-D-Mannose in Glycosylation Processes

| Glycosylation Type | Process Involved | Key Role of this compound | Relevant Enzymes |

| N-Linked Glycosylation | Assembly of High-Mannose Glycans | Component of the initial oligosaccharide precursor (Glc₃Man₉GlcNAc₂); Undergoes trimming. | Glycosyltransferases, α-Mannosidase I, Golgi α-Mannosidases |

| N-Linked Glycosylation | Protein Folding and Quality Control | Mannose trimming acts as a timer and signal for folding status and ERAD. | ER Mannosidase I, EDEM proteins |

| O-Linked Glycosylation | Protein O-Mannosylation Pathways | Initiating sugar transferred to Ser/Thr residues. | Protein O-Mannosyltransferases (POMTs), Dolichol-phosphate-mannose synthase |

| O-Linked Glycosylation | Influence on Intrinsically Disordered Proteins | O-mannosylation can increase rigidity and protect against proteolysis. | Protein O-Mannosyltransferases (POMTs) |

Mannosylation in Glycolipid Biosynthesis

This compound plays a critical role as a constituent monosaccharide in the biosynthesis of various glycolipids, particularly in microorganisms such as mycobacteria and corynebacteria. These mannosylated glycolipids are integral components of the cell envelope and are involved in maintaining cellular integrity, modulating permeability, and mediating interactions with host organisms.

In mycobacteria, a prominent family of mannose-containing glycolipids is the phosphatidylinositol mannosides (PIMs), which serve as precursors for more complex lipoglycans like lipomannan (LM) and lipoarabinomannan (LAM). The biosynthesis of these molecules is a multi-step process involving the sequential addition of mannose residues to a phosphatidylinositol (PI) anchor.

The initial stages of PIM biosynthesis occur on the cytoplasmic face of the plasma membrane. Mannosyltransferases, such as PimA and PimB', utilize GDP-mannose as the activated sugar donor to transfer mannose residues to specific hydroxyl groups of the myo-inositol ring of PI, leading to the formation of phosphatidylinositol monomannoside (PIM1) and phosphatidylinositol dimannoside (PIM2). Further modifications, including acylation by enzymes like PatA, result in the production of acylated forms such as AcPIM1 and AcPIM2. These acylated mannosylated intermediates are then thought to be translocated to the outer leaflet of the membrane by as-yet-uncharacterized flippases.

Subsequent mannosylation steps, leading to the formation of higher-order PIMs (e.g., PIM3, PIM4, PIM5) and the elongation into LM and LAM, often involve a different mannose donor, polyprenyl phosphate-mannose (PPM). Research has focused on the enzymes catalyzing these later steps, such as the mannosyltransferase PimE, which is responsible for adding the fifth mannose residue to form PIM5. Studies on PimE have provided insights into its catalytic mechanism, revealing that it transfers a mannosyl moiety from PPM to an acceptor molecule, forming an α(1→2) glycosidic bond. The catalytic activity of PimE involves specific residues, such as D58, which is proposed to act as a catalytic base to deprotonate the acceptor molecule, initiating a nucleophilic attack on the anomeric carbon of PPM.

Beyond the well-established PI-based pathway, some bacteria within the Corynebacterineae suborder, related to mycobacteria, employ an alternative pathway for lipoglycan synthesis. In this pathway, a subpopulation of LM is assembled on a glucopyranosyluronic acid diacylglycerol (Gl-A) anchor. The initiation of this pathway involves the mannosylation of Gl-A by enzymes like MgtA, which also utilizes GDP-mannose. Further elongation then involves PPM-dependent mannosyltransferases, including MptB. Research in Corynebacterium glutamicum has shown that proteins like LpqW play a regulatory role in the activity of these mannosyltransferases in the periplasmic space, influencing global lipoglycan biosynthesis.

Studies investigating the synthesis of mannosyl-derived glycolipids have also been conducted using chemical synthesis approaches. These methods allow for the creation of defined glycolipid structures, which are valuable tools for studying their biological roles and potential applications.

Furthermore, investigations into the effects of mannosamine, a mannose derivative, have revealed its ability to inhibit the synthesis of certain glycoinositol phospholipid (GPI) anchor precursors in mammalian cells. This inhibition occurs due to the blocking of α1,2-mannosyltransferase activity, highlighting the specificity of these enzymes in recognizing mannose structures during glycolipid synthesis.

The detailed enzymatic steps and the diverse mannose donors involved underscore the complexity and critical nature of mannosylation in the biosynthesis of these important glycolipid molecules, particularly in the context of bacterial cell envelope biology and host interactions.

Cellular and Molecular Recognition Mediated by Alpha D Mannose

Mannose Receptor Interactions

The Mannose Receptor (MR), also known as CD206, is a prominent C-type lectin that plays a critical role in the innate immune system. wikipedia.orgijbs.com It is predominantly found on the surface of macrophages, immature dendritic cells, and liver sinusoidal endothelial cells. wikipedia.orgmdpi.com The MR recognizes and binds to terminal mannose, fucose, and N-acetylglucosamine residues on glycans. wikipedia.orgijbs.com

Ligand Binding Specificity and Mechanisms

The Mannose Receptor is a multi-domain protein featuring a cysteine-rich domain, a fibronectin type-II (FNII) domain, and eight C-type lectin-like domains (CRDs). ijbs.com The carbohydrate-recognition domains, particularly CRD4, are primarily responsible for the receptor's specificity for glycans terminating in mannose, fucose, and N-acetylglucosamine in a calcium-dependent manner. ijbs.commdpi.comosti.gov

Binding of mannose residues to CRD4 involves interactions, primarily through the equatorial 3- and 4-OH groups, with a conserved principal Ca2+ ion. osti.gov Studies using glycan arrays and crystallography have helped to elucidate the molecular mechanisms driving this specificity. osti.govresearchgate.net For instance, the binding affinity is enhanced by supplementary interactions with disaccharides like Manα1-2Man constituents. osti.gov While the binding site in some mannose-binding proteins is open, limiting additional favorable interactions, the multivalent presentation of mannose on ligands can significantly increase the avidity of the interaction. researchgate.net

Role in Cell Surface Interactions and Endocytosis

The Mannose Receptor acts as an endocytic and phagocytic receptor, mediating the internalization of various glycosylated ligands and pathogens. mdpi.comnih.gov Upon ligand binding, the MR undergoes internalization, primarily through clathrin-mediated endocytosis, and is transported to endocytic compartments. wikipedia.orgijbs.com In these low pH environments, the receptor-ligand complexes typically dissociate, with the receptor recycling back to the cell surface. ijbs.com This recycling allows the receptor to continuously clear glycoproteins from circulation and participate in antigen uptake and presentation. wikipedia.orgijbs.com The cytoplasmic tail of the MR contains a tyrosine-based motif involved in intracellular targeting, although it lacks recognized signaling motifs. ijbs.com The MR's endocytic activity is crucial for the degradation of internalized ligands in lysosomes and the subsequent processing for antigen presentation via MHC molecules. mdpi.com

Alpha-D-Mannose in Intercellular Communication

Glycans, including those containing this compound, serve as a language for intercellular communication, mediated through interactions with lectins. rsc.org These interactions are fundamental to various biological processes, including cell adhesion and signal transduction. rsc.orgcore.ac.uk

Glycoconjugate-Mediated Cell-Cell Adhesion

This compound is a component of glycoconjugates, such as glycoproteins and glycolipids, which are involved in cell-cell adhesion. ontosight.ai Lectin-carbohydrate interactions at the cell surface mediate this adhesion. rsc.org For example, high mannose type glycans have been implicated in the homotypic autoadhesion of certain embryonic fibroblasts, a process mediated through the self-recognition capability of these glycans expressed on the cell surface. nih.gov Studies have shown that cells displaying high-mannose type glycans adhere strongly to surfaces coated with mannose-containing glycoconjugates, and this adhesion can be inhibited by specific inhibitors of high-mannose glycan addition. nih.gov Cadherins, a superfamily of adhesion molecules, can carry O-linked mannose glycans at conserved sites, and this O-mannosylation can affect cadherin-based cell-cell adhesion. researchgate.net

Signal Transduction Pathways Associated with Mannose Recognition

While the Mannose Receptor's cytoplasmic tail lacks recognized signaling motifs, interactions with mannosylated ligands can nonetheless initiate signal transduction pathways. ijbs.comnih.gov MR-pathogen interactions, for instance, have been linked to the initiation of signaling cascades leading to the production of various molecules, including lysosomal enzymes, reactive oxygen and nitrogen molecules, and cytokines such as IL-1, IL-6, GM-CSF, TNFα, and IL-12. ijbs.com Some studies suggest that mannan (B1593421), a polysaccharide of mannose, can induce the expression of cyclooxygenase-2 (COX-2) and prostaglandin (B15479496) E2 production in human macrophages, potentially through the MR route, highlighting a signaling pathway triggered by mannose-decorated pathogen-associated molecular patterns. aai.org Phagocytosis mediated by the mannose receptor has also been shown to be associated with the activation of Rho GTPases, such as Cdc42 and RhoB, and their effector molecules, which are involved in linking membrane receptors to the actin cytoskeleton and controlling signal transduction pathways. molbiolcell.org

Pathogen Recognition and Host-Pathogen Interactions

This compound plays a critical role in the recognition of pathogens by the host immune system and is involved in complex host-pathogen interactions. ontosight.airesearchgate.net Many pathogens display mannose-containing glycans on their surface, which are recognized by host lectins, particularly the Mannose Receptor and other C-type lectins like DC-SIGN. mdpi.comnih.govrsc.org

The Mannose Receptor recognizes high-mannose structures found on the surface of various microorganisms, including bacteria (e.g., Mycobacterium tuberculosis), fungi (e.g., Pneumocystis carinii, Candida albicans), viruses (e.g., HIV), and parasites (Trypanosoma cruzi). ijbs.commdpi.comaai.org This recognition facilitates the uptake and subsequent degradation of these pathogens by macrophages and dendritic cells. mdpi.com

Beyond simple internalization, mannose recognition can trigger various intracellular responses in immune cells, including the secretion of lysosomal enzymes and cytokines, and the modulation of other cell surface receptors. mdpi.com For example, the interaction of Trypanosoma cruzi antigen cruzipain, which has a highly mannosylated C-terminal domain, with the Mannose Receptor on macrophages can modulate the immune response. ijbs.com

Furthermore, some pathogens exploit mannose recognition for their own benefit. For instance, HIV can use DC-SIGN on dendritic cells to facilitate transinfection of T-cells. researchgate.net Conversely, other host lectins recognizing mannose, such as Langerin, can contribute to virus elimination. researchgate.net

In the context of bacterial infections, the interaction between bacterial adhesins and mannose on host cells is crucial for colonization. For example, uropathogenic Escherichia coli utilizes FimH adhesin, which binds to mannosylated glycoproteins like uroplakin 1a on urothelial cells, as a critical step in initiating urinary tract infections. beilstein-journals.org this compound itself can interact with bacterial adhesins like FimH, preventing bacterial binding to host cells and facilitating their clearance. nih.govpreprints.org This interaction is primarily physical and does not involve metabolic or direct signaling activation of host cells. nih.govpreprints.org

The intricate interplay between mannose-containing structures on pathogens and mannose-recognizing lectins on host cells highlights the significance of this compound in the complex dynamics of host-pathogen interactions and the broader context of innate immunity.

Bacterial Adhesion Inhibition Mechanisms

This compound is well-established for its role in inhibiting bacterial adhesion, particularly for uropathogenic Escherichia coli (UPEC), a major cause of urinary tract infections (UTIs). numberanalytics.comfrontiersin.orgmdpi.comspandidos-publications.com UPEC utilizes type 1 fimbriae, hair-like appendages on its surface, to adhere to the uroepithelial cells lining the urinary tract. frontiersin.orgplos.orgnih.gov The tip of these fimbriae features a mannose-binding adhesin called FimH. spandidos-publications.complos.orgnih.govresearchgate.netmdpi.com FimH binds to mannosylated glycoproteins, such as uroplakin-Ia, present on the surface of uroepithelial cells. mdpi.comspandidos-publications.complos.orgnih.gov

This compound acts as a competitive inhibitor by binding to the FimH adhesin. numberanalytics.comfrontiersin.orgmdpi.comspandidos-publications.com This binding prevents the bacteria from attaching to the mannosylated receptors on the host cells. numberanalytics.comfrontiersin.orgspandidos-publications.com The structural similarity between this compound and the mannosylated receptors on urothelial cells forms the basis of this competitive inhibition. frontiersin.orgmdpi.comspandidos-publications.com When this compound is present, it saturates the FimH adhesins, effectively masking the binding sites that would otherwise interact with the uroepithelium. mdpi.comresearchgate.net This creates a physical "coating" on the bacteria, preventing their adhesion. frontiersin.org

Research findings highlight the effectiveness of this compound and its derivatives in blocking bacterial adhesion, invasion, and biofilm formation. plos.orgnih.gov For instance, heptyl this compound has been shown to prevent the binding of type 1-piliated E. coli to human bladder cells and reduce bacterial adhesion and invasion in mouse models of cystitis. plos.orgnih.gov It also significantly inhibited biofilm formation at micromolar concentrations. plos.orgnih.gov Studies have demonstrated that the anti-adhesive effect of this compound is significantly higher compared to other sugars like glucose or galactose. frontiersin.org The interaction between this compound and FimH involves reversible hydrophobic/hydrophilic interactions, including hydrogen bonds and van der Waals forces, without altering the protein conformation. frontiersin.org this compound can establish multiple direct hydrogen bonds with specific amino acid residues within the FimH adhesin's binding site. frontiersin.org

Data from studies comparing the inhibitory effects of different mannose derivatives underscore the importance of the this compound configuration and chemical structure for binding affinity. frontiersin.org For example, heptyl this compound demonstrated a much tighter binding to FimH and a greater reduction in bacterial numbers in a murine cystitis model compared to methyl this compound, requiring a significantly lower concentration for a similar effect. plos.org

Viral Entry Modulation

This compound and mannose-specific lectins have been implicated in modulating viral entry into host cells, primarily through interactions with glycosylated viral envelope proteins or host cell receptors. mdpi.comresearchgate.net Many viruses, particularly enveloped viruses, have glycoproteins on their surface that are crucial for attachment to and entry into host cells. These glycoproteins often feature high-mannose type N-glycans. wikipedia.orgresearchgate.net

Mannose-specific lectins, which are proteins that bind specifically to mannose residues, can interfere with viral entry by binding to these mannose-rich glycans on the viral surface. mdpi.comresearchgate.netresearchgate.net This binding can block the interaction between the viral glycoproteins and their host cell receptors, thereby preventing or reducing viral attachment and subsequent entry. mdpi.comresearchgate.netresearchgate.net

Research has shown that alpha-(1-3)-D- and alpha-(1-6)-D-mannose-specific plant lectins can inhibit infection by viruses such as Human Immunodeficiency Virus (HIV) and Cytomegalovirus (CMV) in vitro. asm.org These lectins appear to interfere with events in the viral replicative cycle subsequent to attachment, such as the fusion process. asm.org Unlike some other inhibitors, these plant lectins did not inhibit HIV-1 binding to CD4+ cells, suggesting a mechanism of action beyond initial attachment blockade. asm.org

The mannose receptor (MR), a C-type lectin expressed on the surface of immune cells like macrophages and dendritic cells, recognizes glycoproteins terminating in mannose, fucose, or N-acetylglucosamine. nih.gov The MR has been implicated as a major endocytic receptor for the infectious entry of influenza virus and potentially other enveloped viruses into murine macrophages. nih.govasm.org Studies have shown that infection of macrophages by influenza virus can be inhibited by yeast mannan, a polymer of mannose. nih.govasm.org Furthermore, reducing mannose receptor expression on macrophage-derived cell lines significantly reduced their sensitivity to influenza virus infection. nih.govasm.org This suggests that the interaction between viral glycoproteins and the mannose receptor on host cells can be a pathway for viral entry, and interference with this interaction, potentially by molecules like this compound or mannose-binding lectins, could modulate infection.

Fungal Cell Surface Recognition

The cell walls of fungi are rich in polysaccharides, including mannans, which are polymers of mannose. nih.govoup.commdpi.com These mannans are often highly mannosylated glycoproteins and mannoproteins located in the outer layer of the fungal cell wall. nih.govmdpi.commdpi.com The recognition of these mannosylated components by the host immune system is crucial for triggering antifungal responses. nih.govfrontiersin.org

Several pattern recognition receptors (PRRs) of the innate immune system, particularly C-type lectin receptors (CLRs), are involved in recognizing fungal mannans. nih.govoup.commdpi.comfrontiersin.org Key among these are the Mannose Receptor (MR, also known as CD206), Dectin-2, and Mincle. nih.govmdpi.comfrontiersin.orgfrontiersin.org

The Mannose Receptor, found on phagocytic cells like macrophages and dendritic cells, recognizes terminal mannose structures on fungal pathogens such as Candida albicans and Pneumocystis carinii. nih.govmdpi.comfrontiersin.orgfrontiersin.org This recognition can lead to the binding and internalization of fungal cells, as well as the induction of cytokine release and other immune responses. frontiersin.orgfrontiersin.orgfrontiersin.org Studies have shown that the recognition of mannosylated residues is important for the interaction between phagocytic cells and fungi, with soluble mannose inhibiting this interaction. frontiersin.org

Dectin-2 is another CLR that recognizes alpha-mannans on fungal surfaces. nih.govfrontiersin.orgfrontiersin.org It has been shown to recognize Malassezia spp. and C. albicans, binding to glycoproteins containing O-linked alpha-1,2-mannobiose residues and alpha-mannans, respectively. nih.gov Dectin-2 activation can induce cytokine production and is expressed on macrophages and dendritic cells. nih.gov

Mincle has also been demonstrated to bind to alpha-mannosyl residues, indicating recognition of terminal alpha-mannoses on fungal pathogens. frontiersin.org

The interaction between fungal mannans and these mannose-binding lectins of the innate immune system is a critical step in initiating an antifungal response, leading to processes such as phagocytosis, oxidative burst, and the production of pro-inflammatory cytokines and chemokines. frontiersin.orgfrontiersin.org However, some fungi can also utilize their mannan layer as a shield to mask other immunostimulatory components like beta-glucans, thus evading immune recognition. mdpi.com

Immunomodulatory Functions of Alpha D Mannose

Regulation of Immune Cell Phenotype and Function

Alpha-D-Mannose influences the phenotype and function of various immune cells, playing a role in maintaining immune homeostasis and modulating inflammatory responses.

Induction and Differentiation of Regulatory T Cells (Tregs)

Studies have shown that D-mannose can induce the differentiation of regulatory T cells (Tregs) in both human and mouse cells researchgate.netnih.govnih.gov. This induction is suggested to be mediated by the promotion of TGF-β activation researchgate.netnih.govnih.gov. This activation is, in turn, facilitated by the upregulation of integrin αvβ8 and reactive oxygen species generated through increased fatty acid oxidation researchgate.netnih.gov. The proliferation of regulatory T cells induced by D-mannose has been linked to the suppression of immunopathology in mouse models of autoimmune diabetes and airway inflammation researchgate.netnih.gov. Furthermore, D-mannose treatment has been shown to increase Tregs among splenocytes and intrahepatic lymphocytes in murine models of autoimmune hepatitis, contributing to reduced liver injury and inflammatory cytokine expression researchgate.net. D-mannose also promoted the expansion of Treg cells from naive CD4+ T cells in models of spontaneous type 1 diabetes and induced airway inflammation springermedizin.de. In addition, D-mannose-pretreated periodontal ligament stem cells (PDLSCs) have demonstrated an increased ability to induce Treg cell differentiation, a process potentially linked to reduced IL-6 secretion by these stem cells semanticscholar.org.

Here is a summary of research findings on D-mannose and Treg cells:

| Study Type (In vitro/In vivo) | Species (Human/Mouse) | Key Finding | Proposed Mechanism | Citation |

| In vitro & In vivo | Human & Mouse | Stimulated Treg cell differentiation; Increased proportion of Tregs in mice | Promotes TGF-β activation via upregulation of integrin αvβ8 and ROS from FAO | researchgate.netnih.govnih.gov |

| In vivo | Mouse | Increased Tregs in splenocytes and intrahepatic lymphocytes | Linked to reduced liver injury and inflammatory cytokines | researchgate.net |

| In vivo | Mouse | Promoted expansion of Tregs from naive CD4+ T cells | Associated with amelioration of autoimmune phenotypes in lupus models | springermedizin.de |

| In vitro | Human | Increased Treg induction by pretreated PDLSCs | Linked to inhibited IL-6 secretion by PDLSCs | semanticscholar.org |

Modulation of Inflammatory Cytokine Production (e.g., IL-1β, IL-6, TNF-α, IL-10)

This compound has been observed to modulate the production of various inflammatory cytokines. Research indicates that D-mannose can suppress LPS-induced macrophage activation by impairing IL-1β production nih.gov. This effect is associated with the sugar's impact on glucose metabolism, leading to increased intracellular mannose-6-phosphate (B13060355) levels, which in turn suppresses succinate-mediated HIF-1α activation and reduces Il1b gene expression nih.gov. In mouse models of inflammatory conditions like LPS-induced endotoxemia and DSS-induced colitis, mannose administration has been shown to decrease the progression of these conditions, which are characterized by aberrant activation of pro-inflammatory myeloid cells and sustained production of inflammatory cytokines such as IL-1β nih.gov.

Furthermore, D-mannose has been reported to reduce the release of pro-inflammatory factors, including IL-1β, IL-6, and TNF-α, while potentially increasing the production of anti-inflammatory cytokines like IL-10 frontiersin.org. This modulation of the cytokine profile contributes to the inhibition of T-cell-mediated immune responses and the alleviation of inflammation frontiersin.org. Studies in a mouse model of ulcerative colitis showed that D-mannose treatment substantially reversed changes associated with inflammation, indicating its potential to modulate the immune response by affecting the secretion of pro-inflammatory factors like TNF-α, IL-6, and IL-1β frontiersin.org.

Here is a summary of the effects of D-mannose on inflammatory cytokines:

| Cytokine | Effect of D-Mannose | Context/Model | Citation |

| IL-1β | Impaired production; Reduced release | LPS-induced macrophage activation; Inflammatory conditions; Ulcerative colitis | nih.govfrontiersin.org |

| IL-6 | Reduced release | Inflammatory conditions; Ulcerative colitis; Linked to Treg induction by PDLSCs | semanticscholar.orgfrontiersin.org |

| TNF-α | Reduced release | Inflammatory conditions; Ulcerative colitis | frontiersin.org |

| IL-10 | Increased production (potential) | Linked to enhanced immunosuppressive function of Tregs | frontiersin.org |

Involvement in Innate Immune Responses

This compound plays a significant role in innate immunity, particularly through its involvement in pattern recognition and the modulation of macrophage activity.

Contribution to Pattern Recognition by Lectins

This compound is a key ligand recognized by mannose-binding lectin (MBL), a crucial component of the humoral innate immune system researchgate.netnih.govresearchgate.net. MBL is a prototypic pattern-recognition molecule that identifies specific sugar groups, including mannose, on the surface of a wide range of microorganisms, enabling the immune system to distinguish self from non-self nih.govoup.comnih.gov. This recognition is calcium-dependent and involves the carbohydrate recognition domains of MBL binding to specific arrangements of hydroxyl groups on the mannose residue nih.govoup.com. The binding of MBL to pathogens can activate the complement system through the lectin pathway, contributing to first-line defense nih.govoup.com. The mannose receptor (MR), also known as CD206, is another C-type lectin receptor that recognizes mannosylated glycoproteins and plays a role in pathogen recognition and antigen presentation researchgate.net. MR is expressed on the surface of innate immune cells like macrophages and dendritic cells researchgate.netmdpi.comnih.gov.

Here is a summary of lectins involved in mannose recognition in innate immunity:

| Lectin | Type | Expression | Role in Innate Immunity | Citation |

| Mannose-Binding Lectin (MBL) | Soluble | Serum | Pattern recognition of pathogens, Complement activation (lectin pathway) | researchgate.netnih.govresearchgate.netoup.comnih.gov |

| Mannose Receptor (MR/CD206) | Transmembrane | Macrophages, Dendritic cells, Endothelial cells | Recognition of mannosylated ligands, Pathogen recognition, Antigen presentation, Clearance | researchgate.netmdpi.comnih.gov |

Macrophage Activation and Extracellular Vesicle Release

This compound influences macrophage activation and their release of extracellular vesicles (EVs). D-mannose has been shown to suppress LPS-induced macrophage activation by impairing the production of IL-1β nih.gov. This effect is linked to the metabolic impact of mannose on macrophages nih.gov.

Furthermore, D-mannose has been reported to suppress the release of pathological extracellular vesicles by macrophages biorxiv.orgbiorxiv.org. This suppression of EV release has been observed in the context of type 2 diabetes models, where D-mannose administration ameliorated hepatic steatosis and insulin (B600854) resistance by inhibiting macrophage release of EVs biorxiv.org. The mechanism involves the metabolic control of CD36 expression in macrophages by D-mannose biorxiv.org. Macrophages, particularly tumor-associated macrophages (TAMs) expressing the mannose receptor (MR/CD206), are known to internalize extracellular vesicles mdpi.comnih.govresearchgate.net. Mannosylation of EVs or nanocarriers can enhance their uptake by macrophages, and targeting the mannose receptor on macrophages is being explored for therapeutic delivery and modulating macrophage polarization mdpi.comnih.govresearchgate.net.

Here is a summary of the effects of D-mannose on macrophage activation and EV release:

| Effect on Macrophages | Specific Mechanism | Context/Model | Citation |

| Suppression of LPS-induced activation | Impaired IL-1β production | In vitro (mouse BMDMs) | nih.gov |

| Suppression of pathological EV release | Metabolic control of CD36 expression | Mouse model of type 2 diabetes | biorxiv.orgbiorxiv.org |

| Enhanced uptake of mannosylated EVs/carriers | Recognition by Mannose Receptor (MR/CD206) | Therapeutic delivery strategies, Macrophage targeting | mdpi.comnih.govresearchgate.net |

Influence on Adaptive Immunity

This compound also exerts an influence on adaptive immunity, primarily through its effects on T cells and its indirect modulation via innate immune cells like macrophages and dendritic cells. As discussed in Section 5.1.1, D-mannose promotes the induction and differentiation of regulatory T cells (Tregs), which are crucial for suppressing excessive immune responses and maintaining tolerance researchgate.netnih.govnih.govresearchgate.netspringermedizin.desemanticscholar.org. By increasing the population of Tregs, D-mannose can dampen T-cell-mediated immunopathology researchgate.netnih.gov.

D-mannose has been shown to inhibit antigen-specific proliferation and activation in CD4+ T cells in co-culture assays springermedizin.de. This inhibitory effect was observed when antigen uptake occurred in the presence of D-mannose springermedizin.de. The presence of D-mannose may be critical in maintaining dendritic cells (DCs) in an immature state during antigen presentation, or it may directly induce Treg differentiation, which then synergizes with immature DCs to suppress T cell proliferation and activation springermedizin.de. Studies in lupus models have shown that D-mannose treatment decreased the number of effector memory and follicular helper T cells while expanding the frequency of Treg cells springermedizin.de. D-mannose has also been reported to promote T cell activation and T cell killing of tumor cells in vitro, suggesting a more complex role in adaptive immunity depending on the context pnas.org.

The interaction of mannose-capped lipoarabinomannan (ManLAM) from mycobacteria with receptors on adaptive immune cells, including T and B cells, highlights the broader impact of mannose-containing structures on adaptive immunity tandfonline.com. ManLAM has been shown to affect T cell activation and polarization, as well as antibody production by B cells tandfonline.com.

Here is a summary of the influence of D-mannose on adaptive immunity:

| Immune Cell Type | Effect of this compound | Specific Outcome | Context/Model | Citation |

| Regulatory T cells (Tregs) | Induction and differentiation; Increased frequency/proportion | Suppression of immunopathology; Reduced liver injury; Amelioration of autoimmune phenotypes | Autoimmune diabetes, Airway inflammation, Autoimmune hepatitis, Lupus | researchgate.netnih.govnih.govresearchgate.netspringermedizin.desemanticscholar.org |

| CD4+ T cells | Inhibition of antigen-specific proliferation and activation | Reduced autoimmune activation | Lupus models | springermedizin.de |

| Effector Memory T cells | Decreased number | Reduced autoimmune activation | Lupus models | springermedizin.de |

| Follicular Helper T cells | Decreased number | Reduced autoimmune activation | Lupus models | springermedizin.de |

| T cells | Promotion of activation and killing of tumor cells | Enhanced anti-tumor immunity | Triple-negative breast cancer models | pnas.org |

| B cells | Modulation of antibody production (indirectly via ManLAM interaction with receptors) | Context-dependent effects on anti-mycobacterial immunity | Mycobacterial infection models | tandfonline.com |

Alpha D Mannose in Disease Pathogenesis and Therapeutic Strategies

Metabolic Disorders

The relationship between D-mannose and metabolic disorders is an area of ongoing investigation, with research exploring its involvement in glucose metabolism and its impact on conditions like hepatic steatosis and obesity.

Regulation of Glucose Metabolism in Metabolic Syndrome

Studies suggest a link between altered mannose metabolism and features of metabolic syndrome. Serum mannose concentration has been observed to increase in individuals with diabetes and correlates with blood glucose levels. nih.gov In patients with glomerulonephritis, serum mannose and the mannose/glucose ratio show positive correlations with dyslipidemia and the extent of urinary protein excretion. nih.gov Research investigating subjects with metabolic syndrome, including obesity, hypertension, glucose intolerance, and dyslipidemia, found that serum mannose correlated with blood glucose, triglycerides, and HDL-cholesterol. nih.govresearchgate.net The mannose/glucose ratio also correlated with BMI, mannose levels, and uric acid. nih.govresearchgate.net These findings indicate that altered mannose metabolism may be a consideration among the metabolic abnormalities observed in metabolic syndrome. nih.govresearchgate.net Plasma mannose levels have also been significantly associated with a future risk of type 2 diabetes in cohort studies, suggesting a potential dysregulation of mannose metabolism in the early stages of glucose intolerance. researchgate.net

Table 1: Correlations of Serum Mannose and Mannose/Glucose Ratio with Metabolic Markers in Metabolic Syndrome

| Marker | Correlation with Serum Mannose (r-value) | p-value | Correlation with Mannose/Glucose Ratio (r-value) | p-value |

| Blood Glucose | 0.758 | 0.012 | - | - |

| Triglyceride | 0.478 | 0.023 | - | - |

| HDL-Cholesterol | ~0.427 | 0.022 | - | - |

| BMI | - | - | 0.581 | 0.033 |

| Mannose | - | - | 0.491 | 0.035 |

| Uric Acid | - | - | 0.608 | 0.027 |

Data derived from a study on 20 patients with metabolic syndrome features. nih.govresearchgate.net

Impact on Hepatic Steatosis and Obesity Mechanisms

Research in animal models has explored the impact of D-mannose on hepatic steatosis and obesity. In a mouse model of diet-induced obesity, supplementation with D-mannose prevented weight gain, lowered adiposity, reduced liver steatosis, and improved glucose tolerance. nih.gov Mannose-supplemented mice exhibited higher fecal energy content, suggesting a reduction in caloric absorption. nih.gov The beneficial effects of mannose were mediated, at least in part, by changes in the gut microbiota composition and metabolism, leading to reduced dietary energy harvest and absorption. nih.gov Specifically, mannose increased the Bacteroidetes to Firmicutes ratio, a microbial signature associated with a lean phenotype. nih.gov

Further studies in a mouse model of alcoholic liver disease (ALD) demonstrated that D-mannose supplementation significantly attenuated hepatic steatosis, particularly hepatocyte lipid deposition. nih.gov This effect was also observed in ethanol-treated primary mouse hepatocytes supplemented with D-mannose. nih.gov The mechanisms involved included the suppression of ethanol-mediated reduction of hepatocyte fatty acid oxidation and the inhibition of ethanol-induced hepatocyte lipogenesis. nih.gov Mannose was found to regulate hepatocyte lipid metabolism via the PI3K/Akt/mTOR signaling pathway, ameliorating hepatic steatosis in ALD. nih.gov

Infectious Diseases

D-Mannose has been extensively studied for its role in preventing and managing infectious diseases, particularly urinary tract infections, due to its unique anti-adhesive properties.

Mechanisms of Action in Urinary Tract Infections

The primary mechanism of action of D-mannose in urinary tract infections (UTIs) is its ability to prevent bacterial adherence to the uroepithelial cells. nih.govnih.gov Uropathogenic Escherichia coli (UPEC), the main causative agent of UTIs, utilizes type 1 fimbriae tipped with the FimH adhesin to bind to mannosylated proteins on the surface of urothelial cells, such as uroplakin 1a and Tamm-Horsfall glycoprotein (B1211001). ijrcog.orgspandidos-publications.compreprints.org D-Mannose, structurally resembling these binding sites, can saturate the FimH adhesins in the urine. ijrcog.orgspandidos-publications.com This competitive inhibition prevents bacteria from attaching to the bladder wall and invading urothelial cells. nih.govspandidos-publications.compreprints.org The bacteria, unable to adhere, are then effectively flushed out of the urinary tract during urination. nih.govspandidos-publications.com This anti-adhesive effect is considered a non-pharmacological mechanism, as it primarily targets the bacteria externally rather than directly affecting host cellular processes or possessing bacteriostatic or bactericidal activity. spandidos-publications.compreprints.orgnih.gov

Preclinical Anti-Infective Research

Preclinical studies have provided significant insights into the anti-infective potential of D-mannose, particularly against UPEC. In vitro studies have demonstrated that D-mannose can inhibit the adhesion of various E. coli strains isolated from patients with recurrent UTIs. mdpi.com One study showed that D-mannose inhibited the adhesion of over 60% of tested strains by at least 50%, with complete inhibition in a majority of them. mdpi.com

Research has also explored the development of synthetic mannosides with enhanced affinity for the FimH adhesin compared to D-mannose. mdpi.comacs.org For instance, a synthetic mannoside known as M4284 has shown a significantly higher binding affinity for FimH. mdpi.com Preclinical studies using animal models of acute and chronic UTIs have demonstrated the oral activity of such synthetic mannosides in reducing bacterial burdens in the bladder. acs.org These findings support the potential of FimH inhibitors, including mannose-based compounds, as antivirulence agents and potential antibiotic-sparing therapeutics for UTIs. acs.orgresearchgate.net

Oncology

Emerging research suggests a potential role for D-mannose in oncology, primarily through its interference with cancer cell metabolism and its influence on the tumor microenvironment. Studies have shown that D-mannose can exhibit anti-tumor effects against a variety of cancers in preclinical settings. nih.gov

One proposed mechanism involves D-mannose interfering with glucose metabolism in tumor cells. mdpi.comfrontiersin.org Mannose is transported into cells via glucose transporters and phosphorylated to mannose-6-phosphate (B13060355) (M6P). mdpi.comsciengine.com In tumor cells with low expression of phosphomannose isomerase (PMI), M6P can accumulate. mdpi.comfrontiersin.org This accumulation can suppress enzymes involved in glucose metabolism, such as glucose phosphate (B84403) isomerase, thereby impairing glycolysis, the pentose (B10789219) phosphate pathway (PPP), and other metabolic processes essential for rapid cancer cell proliferation. mdpi.comfrontiersin.orgmdpi.com Studies in colorectal cancer cells have shown that mannose can inhibit cell growth in a dose-dependent manner and synergize with chemotherapy agents like 5-fluorouracil (B62378) (5-FU), potentially by downregulating the PPP. mdpi.com

D-Mannose has also been investigated for its effects on specific cancer-related pathways and the tumor microenvironment. In triple-negative breast cancer (TNBC), D-mannose has been shown to facilitate immunotherapy and radiotherapy by promoting the degradation of PD-L1, an immune checkpoint molecule. pnas.org This degradation, mediated by the activation of AMP-activated protein kinase (AMPK), can enhance T cell activation and tumor cell killing. pnas.org Furthermore, D-mannose-induced PD-L1 degradation can lead to the destabilization of messenger RNAs of DNA damage repair-related genes, sensitizing cancer cells to radiation therapy. pnas.org

Research in colorectal cancer models indicates that D-mannose can suppress angiogenesis and tumor progression. sciengine.com This effect is linked to the reduction of vascular endothelial growth factor receptor 2 (VEGFR2) protein levels, a key regulator of angiogenesis. sciengine.com D-mannose appears to promote VEGFR2 degradation by enhancing TFE3-mediated lysosomal biogenesis. sciengine.com

Increased levels of alpha-D-mannose-containing glycoproteins have also been observed in the plasma membrane of apoptotic cells in preclinical studies, suggesting a potential link between mannose-containing structures and the process of apoptosis. researchgate.net

Table 2: Preclinical Findings of this compound in Oncology

| Cancer Type | Observed Effect | Proposed Mechanism | Citation |

| Thyroid Cancer | Improved sensitivity to mannose with ZIP10 knockdown, enhanced inhibition of glycolysis | M6P accumulation enhances inhibitory effect on glycolysis | nih.gov |

| Non-Small Cell Carcinoma | Significant inhibitory effect on proliferation, invasion, and metastasis of A549 cells | Interference with glucose metabolism | nih.gov |

| Esophageal Squamous Carcinoma | Inhibits cell proliferation, enhances radiation-induced apoptosis (low MPI expression) | Acts as a radiation sensitizer (B1316253), potentially through interference with glucose metabolism | nih.gov |

| Glioblastoma Multiforme | Can be combined with RT/TMZ for potential cure (early/middle stages) | Mechanism not fully elucidated in the provided text, but suggests synergistic effect with standard therapy | nih.gov |

| Colorectal Cancer | Dose-dependent inhibition of cell growth, synergizes with 5-FU | Inhibition of the pentose phosphate pathway (PPP) | mdpi.com |

| Triple-Negative Breast Cancer | Facilitates immunotherapy and radiotherapy, inhibits tumor growth, extends lifespan | Promotes degradation of PD-L1 via AMPK activation, enhances T cell activation and killing, sensitizes cells to radiation by affecting DNA repair genes | pnas.org |

| Colorectal Cancer | Suppresses angiogenesis and tumor progression | Decreases VEGFR2 protein level by promoting lysosomal degradation | sciengine.com |

Disruption of Cancer Cell Glycolysis and Metabolism (Warburg Effect)

Cancer cells often exhibit a metabolic phenotype characterized by high glucose uptake and increased reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. nih.gov This metabolic shift supports rapid proliferation by providing ATP and metabolic intermediates for biomass synthesis. nih.gov Research suggests that this compound can interfere with glucose metabolism in tumor cells. nih.govfrontiersin.orgcancerbiomed.org Mannose is transported into cells via glucose transporters (GLUT1 and GLUT2) and is phosphorylated by hexokinase (HK) to mannose-6-phosphate (M6P). nih.govmdpi.com In cancer cells with low levels of phosphomannose isomerase (PMI), M6P can accumulate. nih.govfrontiersin.org This accumulation of M6P is thought to suppress enzymes involved in glucose metabolism, such as glucose phosphate isomerase (GPI), thereby impairing glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway. nih.govfrontiersin.org This disruption of glucose metabolism can dampen the Warburg effect and reduce cancer cell proliferation. prevailovercancer.comnih.gov Studies have shown that mannose treatment can lead to an increase in intracellular glucose levels in tumor cells, while still affecting cell growth by interfering with glucose metabolism. frontiersin.orgnih.gov

Interference with Pentose Phosphate Pathway in Tumor Cells

The pentose phosphate pathway (PPP) is a crucial metabolic route in cancer cells, providing precursors for nucleotide synthesis and generating NADPH, which is essential for maintaining redox balance and supporting rapid cell division. nih.govdntb.gov.uakarger.com The PPP is often upregulated in colorectal cancer (CRC). nih.govdntb.gov.ua Studies indicate that mannose can interfere with the PPP in tumor cells. nih.govfrontiersin.orgnih.govdntb.gov.ua Mannose, or its phosphorylated form M6P, can inhibit key enzymes in the PPP, such as glucose-6-phosphate dehydrogenase (G6PD). karger.com Inhibition of G6PD can affect DNA synthesis, DNA repair, cell cycle regulation, and redox homeostasis. nih.govmdpi.com Research in colorectal cancer cell lines has shown that mannose treatment can reduce the total dehydrogenase activity of key PPP enzymes, enhance oxidative stress, and induce DNA damage. mdpi.comdntb.gov.ua This interference with the PPP contributes to the growth-inhibitory effects of mannose in cancer cells. nih.govdntb.gov.ua

Synergistic Effects with Conventional Cancer Therapies (Chemotherapy, Radiotherapy)

This compound has demonstrated potential synergistic effects when combined with conventional cancer therapies, including chemotherapy and radiotherapy. nih.govmdpi.comprevailovercancer.comnih.govnih.govnih.gov By disrupting glucose metabolism and interfering with pathways like the PPP, mannose can sensitize cancer cells to the effects of these treatments. mdpi.comprevailovercancer.comdntb.gov.ua Studies have shown that mannose can enhance the efficacy of chemotherapeutic agents such as cisplatin (B142131) and doxorubicin, leading to improved tumor response and reduced tumor growth in experimental models. nih.govprevailovercancer.comnih.gov This enhanced sensitivity is thought to be partly due to mannose's ability to down-regulate anti-apoptotic proteins like Mcl-1 and Bcl-XL. nih.gov In the context of radiotherapy, mannose has been shown to act as a radiation sensitizer, for instance, in human esophageal squamous carcinoma cells with low MPI expression. nih.gov This sensitization may be linked to mannose-induced DNA damage and interference with DNA repair mechanisms. nih.govpnas.orgmedchemexpress.com The combination of mannose with radiotherapy has shown promise in inhibiting tumor growth in mouse models. nih.govpnas.orgmedchemexpress.com

Immunomodulatory Roles in Tumor Microenvironment (e.g., PD-L1 Degradation)

Beyond its direct effects on cancer cell metabolism, this compound can also exert immunomodulatory effects within the tumor microenvironment. mdpi.comnih.govnih.govnih.govmedchemexpress.comwjgnet.com A key mechanism involves the degradation of programmed death-ligand 1 (PD-L1), an immune checkpoint protein expressed on tumor cells that helps them evade immune surveillance by binding to PD-1 on T cells. nih.govpnas.orgmedchemexpress.comtechscience.comresearchgate.netnih.govnih.gov Research indicates that mannose can promote the degradation of PD-L1. nih.govpnas.orgmedchemexpress.comtechscience.comresearchgate.netnih.govpsgrkcw.com This degradation can occur through mechanisms involving the activation of AMP-activated protein kinase (AMPK), which phosphorylates PD-L1, leading to abnormal glycosylation and proteasomal degradation. pnas.orgmedchemexpress.com By reducing PD-L1 levels, mannose can enhance T cell activation and improve the ability of T cells to kill tumor cells. nih.govpnas.orgmedchemexpress.com This immunomodulatory effect suggests that mannose could be a valuable adjunct to immunotherapy strategies, such as PD-1 blockade. nih.govpnas.orgmedchemexpress.comnih.gov

Cell Proliferation and Tumor Growth Inhibition

Numerous studies have demonstrated that this compound can inhibit cancer cell proliferation and suppress tumor growth in various experimental settings. prevailovercancer.comnih.govnih.govwjgnet.com This inhibition is often observed in a dose- and time-dependent manner in various cancer cell lines. mdpi.comnih.govnih.gov The mechanisms underlying this inhibition are multifaceted and include the disruption of glucose metabolism, interference with the PPP, induction of cell cycle arrest (specifically in the G0/G1 phase), and promotion of apoptosis. nih.govfrontiersin.orgnih.govnih.gov Mannose can influence signaling pathways involved in cell growth and survival, such as the PI3K/AKT and ERK pathways. nih.govfrontiersin.orgnih.gov Furthermore, mannose has been shown to suppress tumor metastasis by affecting pathways related to epithelial-mesenchymal transition (EMT). nih.govfrontiersin.org In vivo studies using animal models have corroborated the in vitro findings, showing that mannose treatment can reduce tumor volumes and inhibit tumor growth. mdpi.comdntb.gov.uanih.govnih.gov

Here is a summary of research findings on the inhibitory effects of mannose on cancer cell proliferation:

| Cancer Cell Line(s) | Observed Effect(s) | Reference(s) |

| A549 and H1299 (NSCLC) | Inhibits proliferation, induces G0/G1 arrest, promotes cisplatin-mediated apoptosis. | nih.govnih.gov |

| Human Esophageal Squamous Carcinoma | Inhibits cell proliferation, enhances radiation-induced apoptosis (low MPI expression). | nih.gov |

| Colorectal Cancer (HCT116, etc.) | Dose-dependent inhibition of cell growth, synergizes with 5-FU. | mdpi.comdntb.gov.ua |

| Glioma | Inhibits proliferation, promotes apoptosis. | techscience.com |

| Osteosarcoma | Inhibits growth. | mdpi.comtechscience.com |

| Pancreatic Cancer | Inhibits growth. | mdpi.comtechscience.com |

| Thyroid Cancer | Inhibitory effect (depends on PMI activity). | nih.gov |

| Breast Cancer (MDA-MB-231) | Inhibits proliferation, promotes IDH2 degradation. | nih.gov |

Specific Cancer Research Models (e.g., Esophageal Squamous Cell Carcinoma, Non-Small Cell Lung Cancer, Triple-Negative Breast Cancer)

Research into the effects of this compound has been conducted in various specific cancer models, providing insights into its potential therapeutic applications.

Esophageal Squamous Cell Carcinoma (ESCC): Studies have investigated the effects of mannose on ESCC cells, particularly in relation to radiosensitivity. Mannose has been shown to inhibit cell proliferation and enhance radiation-induced apoptosis in human ESCC cells with low MPI expression, suggesting its potential as a radiation sensitizer in this cancer type. nih.govwjgnet.com Research has also explored the N-linked glycoproteomic profile in ESCC, noting the presence of high-mannose glycoproteins. wjgnet.comresearchgate.net

Non-Small Cell Lung Cancer (NSCLC): this compound has demonstrated antitumor properties against NSCLC in vitro and in vivo. frontiersin.orgnih.govnih.gov Studies using NSCLC cell lines like A549 and H1299 have shown that mannose can inhibit proliferation, induce cell cycle arrest, and promote apoptosis. nih.govfrontiersin.orgnih.gov Mannose may also reduce metastasis in NSCLC. nih.gov Its effects in NSCLC are potentially mediated through the suppression of signaling pathways such as PI3K/AKT and ERK. nih.govfrontiersin.orgnih.gov Mannose has also been shown to inhibit NSCLC growth and the inflammatory microenvironment by regulating the gut microbiota and targeting the OGT/hnRNP R/JUN/IL-8 axis. nih.gov

Triple-Negative Breast Cancer (TNBC): this compound has shown significant promise in the context of TNBC, a subtype known for its aggressive nature and limited therapeutic options. nih.govpnas.orgmedchemexpress.com Research highlights mannose's ability to facilitate immunotherapy and radiotherapy in TNBC models, largely through the degradation of PD-L1. nih.govpnas.orgmedchemexpress.comresearchgate.netnih.govpsgrkcw.com By promoting PD-L1 degradation, mannose enhances T cell-mediated antitumor immunity and sensitizes TNBC cells to radiation. nih.govpnas.orgmedchemexpress.comresearchgate.net The combination of mannose with PD-1 blockade has been shown to significantly suppress TNBC growth and extend survival in mouse models. nih.govpnas.orgmedchemexpress.com Mannose has also been incorporated into drug delivery systems, such as mannose-modified liposomes, to improve targeting efficiency in TNBC. nih.gov

Autoimmune and Inflammatory Conditions